molecular formula C9H5F3N2O2 B3041513 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde CAS No. 308085-25-8

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Cat. No.: B3041513
CAS No.: 308085-25-8
M. Wt: 230.14 g/mol
InChI Key: BHQFZXNSVZPFNH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a specialized organic compound known for its unique structure and reactivity. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, along with a trifluoromethyl group and a benzaldehyde moiety. The presence of the trifluoromethyl group and the diazirine ring imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the diazirine ring: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirine ring.

    Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Formylation: The final step involves the formylation of the aromatic ring to introduce the aldehyde group, typically using reagents like formyl chloride or a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include primary or secondary alcohols.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Scientific Research Applications

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential in drug discovery and development, particularly in identifying binding sites of drug targets.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing for the covalent modification of target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene intermediate, making it a powerful tool in chemical biology and materials science.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Lacks the diazirine ring but shares the trifluoromethyl and hydroxy groups.

    4-(Trifluoromethyl)salicylaldehyde: Similar structure but without the diazirine ring.

    2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

The presence of the diazirine ring in 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde makes it unique compared to similar compounds. This ring allows for the generation of reactive carbene intermediates upon UV irradiation, enabling specific and covalent modifications of target molecules. This property is particularly valuable in photoaffinity labeling and studying complex biological systems.

Biological Activity

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, also known by its CAS number 308085-25-8, is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H5_5F3_3N2_2O2_2
  • Molecular Weight : 230.143 g/mol
  • Melting Point : 47-49°C

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the diazirine moiety. These functional groups are known to enhance reactivity and can influence various biochemical pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The mechanism often involves the scavenging of free radicals and inhibition of oxidative stress pathways.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Studies on analogs of this compound suggest it may inhibit tyrosinase activity effectively, potentially offering therapeutic benefits in treating hyperpigmentation disorders.

CompoundIC50_{50} (µM)Reference
Kojic Acid24.09
Analog 117.62
Analog 31.12

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have shown that while some analogs demonstrate potent activity against tyrosinase, they do not exhibit significant cytotoxic effects at lower concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Case Studies

  • In Vitro Studies on B16F10 Cells
    • In studies involving B16F10 murine melanoma cells, analogs derived from this compound were evaluated for their anti-melanogenic effects. The results indicated that several analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours, while one analog showed significant cytotoxic effects at lower concentrations .
  • Mechanistic Insights
    • Kinetic studies using Lineweaver-Burk plots revealed that certain analogs bind more tightly to the active site of tyrosinase compared to standard inhibitors like kojic acid, indicating a potentially stronger inhibitory effect .

Properties

IUPAC Name

2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-2-1-5(4-15)7(16)3-6/h1-4,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQFZXNSVZPFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
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2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
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Reactant of Route 6
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